![molecular formula C9H15FN2O B1475783 (4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 2097950-52-0](/img/structure/B1475783.png)
(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone
Overview
Description
“(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone” is a chemical compound that contains two pyrrolidine rings . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized using various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Surfactant Chemistry
Pyrrolidone-based compounds, including those derived from (4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone, have been explored for their surface-active properties. The addition of pyrrolidone to various hydrophobes has shown to enhance the performance of surfactant structures by improving water solubility, compatibility, and solvency. These derivatives exhibit reduced toxicity and are capable of forming electrostatic and hydrophobic interactions, making them of interest to both industrial and academic researchers (Login, 1995).
Pharmacological Studies
Pyrrolidin-2-one pharmacophore, closely related to the core structure of (4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone, is a key element in the design of central nervous system agents. These agents are capable of facilitating memory processes and attenuating cognitive function impairments associated with various conditions. The stereochemistry of these compounds, including derivatives like phenylpiracetam, has shown a direct relationship between the configuration of stereocenters and their biological properties, highlighting the importance of enantiomerically pure compounds in enhancing pharmacological profiles (Veinberg et al., 2015).
Drug Discovery
The pyrrolidine ring is a versatile scaffold for developing novel biologically active compounds. Its saturated structure allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing significantly to the stereochemistry and increasing three-dimensional coverage of molecules. This scaffold has been employed in the discovery of bioactive molecules with target selectivity, showcasing the multifunctional role of pyrrolidine derivatives in medicinal chemistry (Li Petri et al., 2021).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine scaffold have been widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity in various biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
properties
IUPAC Name |
(4-fluoropyrrolidin-2-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-7-5-8(11-6-7)9(13)12-3-1-2-4-12/h7-8,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHDUYDVZFPHGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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